![molecular formula C14H19N5 B2560775 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338667-80-3](/img/structure/B2560775.png)
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
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Overview
Description
The compound “1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine” is a derivative of piperazine, which is a common moiety in many pharmaceuticals . Piperazine derivatives have been used in the synthesis of various pharmaceuticals due to their wide range of biological and pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for “1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine” were not found, piperazine derivatives can be synthesized through various methods. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds similar to 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good or moderate activities against microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2007).
Pharmacological Evaluation
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and their antidepressant and antianxiety activities evaluated. This suggests potential therapeutic applications for mood disorders (Kumar et al., 2017).
Soluble Epoxide Hydrolase Inhibition
- A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are critical for high potency and selectivity. This indicates potential for developing new drug candidates targeting various disease models (Thalji et al., 2013).
Antibacterial and Cytotoxic Activities
- Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives have shown significant antibacterial efficacies and cytotoxic activities, suggesting their potential in combating bacterial infections and as cancer therapeutic agents (Mekky & Sanad, 2020).
Antitumor Activity
- A series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated inhibitory activity against tumor cells, highlighting their potential in cancer treatment (Ding et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have been known to exhibit a broad range of pharmacological properties, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
It’s known that 1,2,3-triazoles, a core structure in this compound, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
It’s known that piperazine derivatives have been used as intestinal permeation enhancers, suggesting that they may have favorable absorption properties .
Result of Action
It’s known that piperazine derivatives can enhance the permeability of certain markers, suggesting that they may have effects at the molecular and cellular level .
Action Environment
It’s known that the efficacy and toxicity of phenylpiperazine compounds can be influenced by the presence of certain functional groups .
properties
IUPAC Name |
1-[[3-(4-methylphenyl)triazol-4-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-12-2-4-13(5-3-12)19-14(10-16-17-19)11-18-8-6-15-7-9-18/h2-5,10,15H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPXEHODJZPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=N2)CN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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